molecular formula C8H5Br2N B1590934 4,6-dibromo-1H-indole CAS No. 99910-50-6

4,6-dibromo-1H-indole

Cat. No.: B1590934
CAS No.: 99910-50-6
M. Wt: 274.94 g/mol
InChI Key: PXUDJVIHHHIEGO-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4,6-dibromo-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to these effects.

Biochemical Pathways

It is known that indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound may be involved in tryptophan metabolism and related biochemical pathways.

Pharmacokinetics

It is known that indole derivatives are chemically synthesized and used as feedstock or precursor in the production of various compounds . This suggests that the bioavailability of this compound may be influenced by its chemical synthesis and use.

Result of Action

It is known that indole derivatives exhibit a wide range of biological activities . This suggests that the action of this compound may result in various molecular and cellular effects, depending on its specific targets and mode of action.

Action Environment

It is known that indole derivatives are produced by intestinal microorganisms and are involved in the metabolism of tryptophan . This suggests that the action of this compound may be influenced by factors such as the presence of specific microorganisms and the availability of tryptophan.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-1H-indole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of brominating agents and the removal of by-products can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like zinc dust in acetic acid or sodium borohydride in ethanol.

Major Products Formed:

    Substitution Reactions: Products such as 4,6-diamino-1H-indole or 4,6-dialkoxy-1H-indole.

    Oxidation Reactions: Products like indole-2,3-dione derivatives.

    Reduction Reactions: Products like 1H-indole.

Scientific Research Applications

4,6-Dibromo-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4,6-Dichloro-1H-indole: Similar in structure but with chlorine atoms instead of bromine.

    4,6-Difluoro-1H-indole: Contains fluorine atoms at the 4 and 6 positions.

    4,6-Diiodo-1H-indole: Contains iodine atoms at the 4 and 6 positions.

Uniqueness: 4,6-Dibromo-1H-indole is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUDJVIHHHIEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554546
Record name 4,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99910-50-6
Record name 4,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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